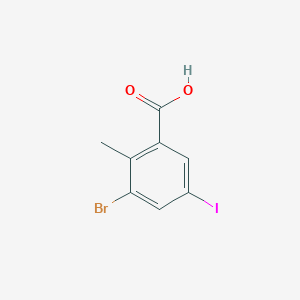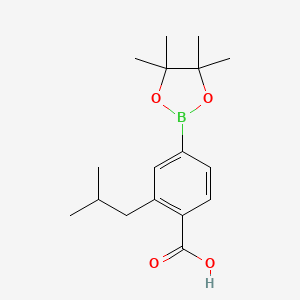
Acide 2-isobutyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzoïque
Vue d'ensemble
Description
2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C17H25BO4 and its molecular weight is 304.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thérapie par capture neutronique du bore (BNCT)
Le composé est un dérivé de l'acide borique, qui a des applications dans la thérapie par capture neutronique du bore, un type de radiothérapie utilisé pour traiter le cancer. La BNCT repose sur les réactions de capture et de fission qui se produisent lorsque le bore non radioactif est exposé à des neutrons thermiques de faible énergie, produisant des particules alpha de haute énergie qui tuent les cellules cancéreuses .
Réactions de couplage de Suzuki
Les acides arylboroniques sont essentiels dans les réactions de couplage de Suzuki, un type de réaction de couplage croisé utilisée en synthèse organique pour former des liaisons carbone-carbone. Cette réaction est largement utilisée pour synthétiser des polyoléfines, des styrènes et des biphényles qui ont des applications dans les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques .
Polymères de transport de médicaments
Les dérivés de l'acide borique sont utilisés dans les polymères de transport de médicaments pour les systèmes de délivrance de médicaments contrôlée. Ces systèmes peuvent être conçus pour délivrer des médicaments à un rythme contrôlé, ciblant spécifiquement le site d'action .
Synthèse de composés biologiquement actifs
Des composés comme celui que vous avez mentionné servent d'intermédiaires dans la synthèse de divers composés biologiquement actifs, tels que le crizotinib, un médicament anticancéreux .
Intermédiaires de synthèse organique
Le composé est également un intermédiaire dans les processus de synthèse organique impliquant des réactions nucléophiles et d'amidation. Ces processus sont essentiels pour créer des molécules complexes avec des applications potentielles en chimie médicinale .
Synthèse de dérivés de 1H-indazole
Une autre application est la synthèse de dérivés de 1H-indazole, qui sont des intermédiaires importants pour les produits pharmaceutiques et qui possèdent diverses propriétés thérapeutiques .
Mécanisme D'action
Target of Action
Similar compounds are known to be used as reagents to borylate arenes .
Mode of Action
It is known that similar compounds interact with their targets by borylating arenes .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of intermediates for generating conjugated copolymers .
Result of Action
Similar compounds are known to be used in the synthesis of intermediates for generating conjugated copolymers .
Analyse Biochimique
Biochemical Properties
2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of borylation reactions. It interacts with various enzymes and proteins, facilitating the formation of boron-containing compounds. The compound’s interaction with enzymes such as palladium catalysts enables the borylation of arenes, which is crucial for synthesizing complex organic molecules . Additionally, it can be used to prepare intermediates for generating conjugated copolymers .
Cellular Effects
The effects of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to target specific cellular pathways makes it a valuable tool in studying cellular responses and mechanisms . For instance, its interaction with nuclear localization signals can facilitate the targeting of proteins to the nucleus, thereby affecting gene expression and cellular function .
Molecular Mechanism
At the molecular level, 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects through binding interactions with biomolecules. It can act as a reagent in borylation reactions, where it binds to specific sites on enzymes and proteins, facilitating the transfer of boron atoms . This binding interaction can lead to enzyme inhibition or activation, depending on the context of the reaction. Additionally, the compound’s ability to modulate gene expression is linked to its interaction with nuclear localization signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid vary with different dosages in animal models. At lower doses, the compound can facilitate specific biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects, impacting cellular function and overall health . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful .
Metabolic Pathways
2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s role in borylation reactions highlights its importance in metabolic flux and the regulation of metabolite levels . Additionally, its interaction with specific enzymes can influence the overall metabolic pathways within cells .
Transport and Distribution
The transport and distribution of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s ability to target specific cellular pathways and compartments makes it a valuable tool for studying cellular transport mechanisms .
Subcellular Localization
The subcellular localization of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its interaction with nuclear localization signals can facilitate its transport to the nucleus, where it can modulate gene expression and cellular processes .
Propriétés
IUPAC Name |
2-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-11(2)9-12-10-13(7-8-14(12)15(19)20)18-21-16(3,4)17(5,6)22-18/h7-8,10-11H,9H2,1-6H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGVDBYRONRTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


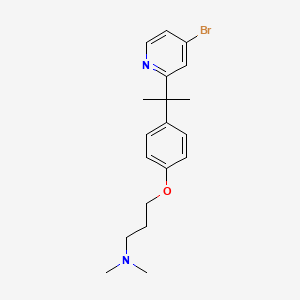
![6-Bromooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1529641.png)

amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1529652.png)
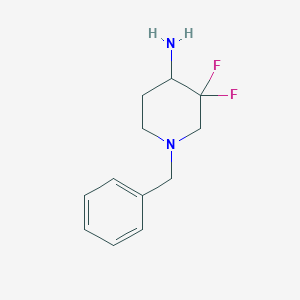
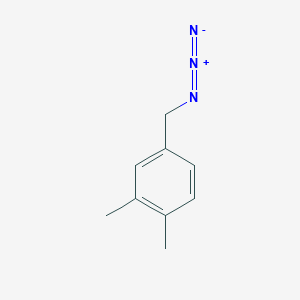
![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B1529657.png)
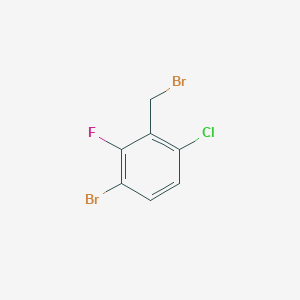
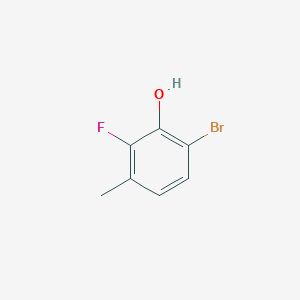
![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529648.png)
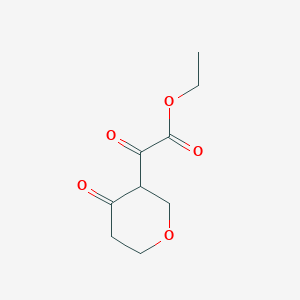
![4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1529650.png)
